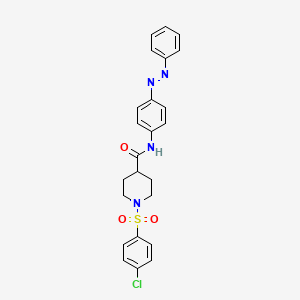
2-Nitro-4,5-dihydroxyphenylacetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Nitro-4,5-dihydroxyphenylacetonitrile is an organic compound characterized by the presence of nitro, hydroxyl, and nitrile functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Nitro-4,5-dihydroxyphenylacetonitrile typically involves the nitration of 4,5-dihydroxyphenylacetonitrile. One common method includes the use of nitric acid and acetic acid in a tubular reactor. The reaction is carried out under controlled conditions to ensure high purity and yield .
Industrial Production Methods: For industrial production, the process involves the nitration of 3,4-dibenzyloxyphenylacetonitrile followed by debenzylation. This method is advantageous due to its safety, controllability, and high yield, making it suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Nitro-4,5-dihydroxyphenylacetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic conditions.
Major Products:
Oxidation: Quinones
Reduction: Amino derivatives
Substitution: Alkylated or acylated phenylacetonitrile derivatives.
Wissenschaftliche Forschungsanwendungen
2-Nitro-4,5-dihydroxyphenylacetonitrile has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Wirkmechanismus
The mechanism of action of 2-Nitro-4,5-dihydroxyphenylacetonitrile involves its interaction with cellular components. The nitro group can undergo reduction to form reactive intermediates that interact with proteins and nucleic acids, leading to various biological effects. The hydroxyl groups can form hydrogen bonds with biomolecules, influencing their function .
Vergleich Mit ähnlichen Verbindungen
- 2-Nitro-4,5-dihydroxybenzaldehyde
- 2-Nitro-4,5-dihydroxybenzoic acid
- 2-Nitro-4,5-dihydroxyphenylacetate
Comparison: The nitrile group allows for further functionalization, making it a versatile intermediate in organic synthesis .
Eigenschaften
CAS-Nummer |
117568-28-2 |
|---|---|
Molekularformel |
C8H6N2O4 |
Molekulargewicht |
194.14 g/mol |
IUPAC-Name |
2-(4,5-dihydroxy-2-nitrophenyl)acetonitrile |
InChI |
InChI=1S/C8H6N2O4/c9-2-1-5-3-7(11)8(12)4-6(5)10(13)14/h3-4,11-12H,1H2 |
InChI-Schlüssel |
UBLFQBDSTJATJY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=CC(=C1O)O)[N+](=O)[O-])CC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N,N-Dimethyl-2-[1-(2-methylphenyl)-1H-tetrazol-5-yl]tricyclo[3.3.1.13,7]decan-2-amine](/img/structure/B14137090.png)
![2-(4-chloro-2-methylphenoxy)-N-{4-[(E)-phenyldiazenyl]phenyl}propanamide](/img/structure/B14137096.png)
![2-[4-[(Z)-2-chloro-1,2-diphenylethenyl]phenoxy]-N-ethylethanamine](/img/structure/B14137100.png)


![2-Bromo-6-[(dimethylamino)methyl]pyridin-3-ol](/img/structure/B14137134.png)
![4-Benzyl-3-{3-cyclopentyl-2-[4-(methanesulfonyl)phenyl]propanoyl}-1,3-oxazolidin-2-one](/img/structure/B14137137.png)
![2-[1-(2-Methylphenyl)-1H-tetrazol-5-yl]-N-[4-(trifluoromethoxy)phenyl]tricyclo[3.3.1.13,7]decan-2-amine](/img/structure/B14137143.png)



![3-Benzyl-9-(7-hydroxy-6-oxooctyl)-6,6-dimethyl-1,4,7,10-tetrazabicyclo[10.3.0]pentadecane-2,5,8,11-tetrone](/img/structure/B14137212.png)

